![molecular formula C8H4F4O B1302119 5-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90381-08-1](/img/structure/B1302119.png)
5-Fluoro-2-(trifluoromethyl)benzaldehyde
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is also known by other names such as 2-Trifluoromethyl-5-fluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a fluoro group, a trifluoromethyl group, and a formyl group . The InChI code for this compound is 1S/C8H4F4O/c9-6-1-2-7 (8 (10,11)12)5 (3-6)4-13/h1-4H .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.11 g/mol . The compound has a density of 1.36 and a melting point of 76°C .Scientific Research Applications
Pharmacology
In pharmacology, 5-Fluoro-2-(trifluoromethyl)benzaldehyde is utilized as a precursor for synthesizing various pharmacologically active compounds. Its trifluoromethyl group is particularly significant in the development of drugs due to its ability to enhance binding affinity and metabolic stability .
Material Science
This compound plays a role in material science as an intermediate in the synthesis of complex molecules. It can be used to create polymers and other materials that require specific fluorinated aromatic structures to impart certain physical or chemical properties .
Organic Synthesis
In organic synthesis, 5-Fluoro-2-(trifluoromethyl)benzaldehyde serves as a building block for constructing more complex molecules. Its reactivity allows for various transformations, making it a valuable compound for synthetic chemists .
Analytical Chemistry
Analytical chemists may use 5-Fluoro-2-(trifluoromethyl)benzaldehyde as a standard or reagent in chromatography and spectroscopy. Its distinct spectral properties can help in the identification and quantification of substances .
Agrochemicals
While specific applications in agrochemicals for this compound are not well-documented, fluorinated compounds like 5-Fluoro-2-(trifluoromethyl)benzaldehyde are often explored for their potential use in developing pesticides and herbicides due to their unique biological activities .
Biochemistry
In biochemistry research, this compound could be used to study enzyme interactions with substrates or to synthesize molecules that can mimic natural biochemical processes. Its fluorinated structure can be particularly useful in probing the mechanisms of enzyme-catalyzed reactions .
Environmental Applications
Environmental scientists might investigate the impact of 5-Fluoro-2-(trifluoromethyl)benzaldehyde on ecosystems. Understanding its breakdown products and their effects on the environment is crucial for assessing the ecological footprint of fluorinated organic compounds .
Industrial Uses
Industrially, 5-Fluoro-2-(trifluoromethyl)benzaldehyde could be involved in the manufacture of specialty chemicals where its fluorinated structure imparts desired properties such as resistance to degradation or reactivity in specific chemical processes .
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITVIZWTPVYRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372123 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
90381-08-1 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90381-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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